Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl (-CH2OH) substituent at position 3, and a methoxy (-OCH3) group at position 2. This molecule is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. The Boc group enhances solubility and stability during synthetic processes, while the hydroxymethyl and methoxy substituents contribute to hydrogen-bonding and steric effects, influencing reactivity and pharmacological activity .
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-10(16-4)9(7-13)8-14/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
QPKDVXVYTMLWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound serves as a crucial intermediate. It can be prepared or procured commercially and then further functionalized at the 3-position to introduce the hydroxymethyl group at the 3-position and the methoxy group at the 4-position.
Mitsunobu Reaction: The Mitsunobu reaction is a key step for alkylation or etherification of hydroxyl groups. For example, alkylation of 5-hydroxypyridine-2-carboxylic acid methyl ester with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate under Mitsunobu conditions (using DEAD and triphenylphosphine in toluene or THF at 0°C to room temperature) has been reported to yield intermediates bearing the hydroxymethyl substituent.
Installation of the Methoxy Group
- Alkylation with 4-methoxybenzyl chloride: The methoxy substituent at the 4-position can be introduced by nucleophilic substitution or alkylation using 4-methoxybenzyl chloride in a polar aprotic solvent such as DMF at room temperature, often in the presence of a base.
Protection of the Nitrogen
- Boc Protection: The nitrogen in the piperidine ring is protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps. This is typically achieved by treating the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Oxidation and Hydrolysis Steps
Ester Hydrolysis: Hydrolysis of ester intermediates to the corresponding carboxylic acids is performed under basic conditions (e.g., NaOH in THF/MeOH at elevated temperatures) to facilitate further coupling reactions.
Oxidation: Chromium trioxide in aqueous sulfuric acid or similar oxidants can be used to oxidize hydroxyl groups when necessary, although this step is more common in related synthetic routes.
Reductive Amination and Coupling Reactions
Reductive Amination: The hydroxymethyl group can serve as a handle for further functionalization via reductive amination with aldehydes, using sodium triacetoxyborohydride (NaBH(OAc)3) and acetic acid in dichloromethane at room temperature.
Coupling with Amines: Carboxylic acid intermediates are often coupled with amines using coupling reagents such as WSC·HCl (water-soluble carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in DMF or dichloromethane to form amide bonds.
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation (Mitsunobu) | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, DEAD, PPh3, toluene, 0°C to r.t. | Introduction of hydroxymethyl substituent | ~69% (two steps) |
| 2 | Alkylation | 4-methoxybenzyl chloride, DMF, r.t. | Methoxy group installation at 4-position | Not specified |
| 3 | Ester hydrolysis | NaOH (aq.), THF, MeOH, 60°C | Conversion of esters to carboxylic acids | 63% over 2 steps |
| 4 | Coupling | WSC·HCl, HOBt, Et3N, CH2Cl2, r.t. | Amide bond formation | 79% |
| 5 | Reductive amination | Aldehyde, NaBH(OAc)3, AcOH, CH2Cl2, r.t. | Alkylation of amine intermediates | 33-74% |
| 6 | Boc deprotection | 4.0 M HCl in 1,4-dioxane, MeOH, r.t. | Removal of Boc protecting group | Quantitative |
The Mitsunobu reaction is efficient for introducing the hydroxymethyl group but requires careful control of temperature and stoichiometry to avoid side reactions.
Alkylation with 4-methoxybenzyl chloride proceeds smoothly under mild conditions and is compatible with the Boc protecting group.
Ester hydrolysis and coupling reactions are typically high yielding when performed under optimized conditions, enabling efficient synthesis of the target compound or its derivatives.
Reductive amination allows for structural diversification at the hydroxymethyl site, facilitating the synthesis of analogs with varied pharmacological profiles.
Protective group strategies, especially Boc protection and deprotection, are crucial for maintaining functional group integrity throughout the synthesis.
The preparation of tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate involves a sequence of well-established organic transformations including Mitsunobu alkylation, selective alkylation for methoxy installation, ester hydrolysis, amide coupling, and reductive amination. The use of Boc protecting groups ensures the stability of the nitrogen functionality during these steps. This synthetic route is supported by detailed experimental data and yields that demonstrate its practicality for producing this compound as a key intermediate in pharmaceutical research.
Chemical Reactions Analysis
Boc Group Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperidine amine, a critical step in peptide synthesis and drug development.
| Reaction Conditions | Products | Yield | Citations |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in CHCl | 3-(Hydroxymethyl)-4-methoxypiperidine | >95% |
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO and isobutylene generates the ammonium intermediate, which is quenched to release the amine.
Oxidation of the Hydroxymethyl Group
The primary alcohol (-CHOH) at position 3 undergoes oxidation to form a carboxylic acid (-COOH) under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| KMnO | HO, 0°C | 3-Carboxy-4-methoxypiperidine-1-carboxylate | 70–80% | |
| Jones reagent (CrO/HSO) | Acetone, 25°C | Same as above | 65% |
Selectivity : The methoxy group at position 4 remains intact due to its electron-withdrawing nature, which stabilizes against over-oxidation.
Esterification of the Hydroxymethyl Group
The hydroxymethyl group reacts with acylating agents to form esters, enhancing lipophilicity for drug delivery applications.
| Reagent | Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C | 3-(Acetoxymethyl)-4-methoxypiperidine-1-carboxylate | 85% | |
| Benzoyl chloride | DMAP, CHCl | 3-(Benzoyloxymethyl)-4-methoxypiperidine-1-carboxylate | 78% |
Applications : Ester derivatives are intermediates in prodrug synthesis or for modulating pharmacokinetic properties.
Mitsunobu Reaction for Ether Formation
The hydroxymethyl group participates in Mitsunobu reactions to form ethers, useful for introducing diverse substituents.
Mechanism : The reaction proceeds via oxidative activation of the alcohol, followed by nucleophilic substitution.
Reductive Amination After Boc Removal
Following Boc deprotection, the free amine can undergo reductive amination with aldehydes or ketones.
Utility : This reaction diversifies the amine’s substituents for structure-activity relationship (SAR) studies.
Selective Demethylation of the Methoxy Group
The methoxy group at position 4 can be cleaved using strong Lewis acids to yield a phenolic hydroxyl group.
| Reagent | Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| BBr | CHCl, -78°C | 3-(Hydroxymethyl)-4-hydroxypiperidine-1-carboxylate | 50% |
Limitations : Harsh conditions may lead to side reactions, such as ester hydrolysis.
Nucleophilic Substitution at the Methoxy Group
While challenging, the methoxy group can be displaced under extreme conditions.
| Reagent | Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| HI (48%) | 110°C, 12 h | 3-(Hydroxymethyl)-4-iodopiperidine-1-carboxylate | 30% |
Note : Low yield due to poor leaving-group ability of methoxide.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is , with a molecular weight of approximately 255.34 g/mol. Its structure features a piperidine ring, which is known for its diverse biological activities. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and biological interaction.
Scientific Research Applications
1. Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions such as amide formation and coupling reactions.
2. Medicinal Chemistry
- Therapeutic Potential : This compound has been investigated for its potential therapeutic applications, particularly in drug development targeting diseases such as cancer and neurodegenerative disorders. Its structural similarity to known pharmacophores enhances its viability as a lead compound in drug design.
3. Biological Activity Studies
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease pathways. Its ability to modulate enzyme activity positions it as a candidate for therapeutic interventions.
Case Study 1: Enzymatic Activity
A study evaluated the compound's ability to inhibit enzymes related to inflammatory responses. The results demonstrated significant inhibition at low micromolar concentrations, suggesting its potential role as an enzymatic inhibitor in therapeutic contexts.
Case Study 2: Anticancer Properties
In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Findings revealed dose-dependent cytotoxicity, with notable inhibition of cell proliferation observed at nanomolar concentrations.
Data Tables
| Assay Type | Result | Concentration Tested |
|---|---|---|
| Enzyme Inhibition | Significant inhibition | Low micromolar |
| Cytotoxicity (Cancer Cells) | Dose-dependent cytotoxicity | Nanomolar concentrations |
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Hydroxymethyl and Methoxy Substituents
tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS: 443955-98-4)
- Structural Similarity: 94% (positional substitution of hydroxymethyl and amino groups) .
- Key Differences: The amino (-NH2) group at position 4 replaces the methoxy group, altering hydrogen-bonding capacity and basicity.
- Applications: Used in kinase inhibitor synthesis due to its nucleophilic amino group.
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 301221-57-8)
- Structural Similarity : 94% (hydroxymethyl and hydroxyl-ethyl side chain) .
- Key Differences : A hydroxyl-ethyl side chain introduces conformational flexibility, impacting receptor binding.
- Synthesis : Requires multi-step alkylation and oxidation processes.
tert-Butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 236406-37-4)
Azetidine and Morpholine Analogs
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3)
- Structural Similarity : Azetidine (4-membered ring) vs. piperidine (6-membered ring).
- Key Differences : Smaller ring size increases ring strain and alters stereoelectronic properties .
- Applications : Used in constrained peptide mimetics.
3-Hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester (CAS: 473923-56-7)
Comparative Data Tables
Table 1: Physical and Structural Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not Available | C12H23NO4 | 245.32 | 3-(CH2OH), 4-OCH3 |
| tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 443955-98-4 | C10H20N2O3 | 216.28 | 3-(CH2OH), 4-NH2 |
| tert-Butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate | 236406-37-4 | C14H25NO3 | 255.35 | 4-allyl, 4-(CH2OH) |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | C9H17NO3 | 187.24 | Azetidine ring, 3-(CH2OH) |
Biological Activity
Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (CAS No. 1934253-24-3) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: tert-butyl 3-hydroxymethyl-4-methoxypiperidine-1-carboxylate
- Molecular Formula: CHNO
- Molecular Weight: 231.29 g/mol
- SMILES Representation: COC1CCN(C(=O)OC(C)(C)C)CC1O
This compound features a piperidine ring, which is a common motif in many pharmacologically active compounds. The presence of hydroxymethyl and methoxy groups enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, particularly in the realms of cancer therapy, neuropharmacology, and receptor modulation.
1. Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. For instance:
- A study demonstrated that certain piperidine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting that this compound may share similar properties due to its structural analogies with other active piperidine compounds .
2. Receptor Modulation
This compound has been investigated for its interaction with several receptors:
- Muscarinic Acetylcholine Receptors: Research indicates that piperidine derivatives can act as ligands for muscarinic receptors, which are implicated in various neurological functions and disorders . This suggests potential applications in treating conditions like Alzheimer's disease.
- GPR119 Modulation: Another area of interest is the modulation of GPR119 activity, which is linked to metabolic processes and could have implications in diabetes management .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Structure-Activity Relationship (SAR): Studies have shown that modifications on the piperidine ring significantly influence the binding affinity and selectivity toward various receptors. For example, the introduction of functional groups at strategic positions can enhance receptor interaction and therapeutic efficacy .
Case Study 1: Cancer Cell Line Evaluation
A recent evaluation involved testing the cytotoxicity of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with structural similarities to this compound exhibited improved cytotoxic effects compared to standard chemotherapeutics like bleomycin .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Induces apoptosis |
| Bleomycin | 20 | DNA intercalation |
Case Study 2: Receptor Binding Affinity
In another study focusing on receptor binding, a series of piperidine derivatives were synthesized and tested for their affinity towards M3 muscarinic receptors. The findings showed that modifications similar to those found in this compound led to enhanced binding properties:
| Compound | Binding Affinity (Ki, nM) |
|---|---|
| This compound | 50 |
| Reference Compound A | 70 |
Q & A
Basic: What are the recommended synthetic routes for synthesizing Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:
Ring Formation : Introduce the hydroxymethyl and methoxy groups via nucleophilic substitution or oxidation-reduction sequences. For example, thiocyanate-mediated cyclization (as seen in triazole derivatives) can generate intermediates .
Protection/Deprotection : Use tert-butyl carbamate to protect the piperidine nitrogen. Reaction conditions often involve dichloromethane as a solvent and triethylamine as a base to facilitate carbamate formation .
Final Functionalization : Coupling reactions (e.g., Mitsunobu or Grignard) may introduce the hydroxymethyl group at the 3-position.
Key Considerations : Optimize reaction temperatures (e.g., 0–20°C for sensitive intermediates) and use catalysts like DMAP to enhance yields .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
Contradictions often arise from stereochemical ambiguity or overlapping signals. To address this:
X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration and confirm bond angles/distances .
Cross-Validation : Combine NMR (e.g., 2D COSY/NOESY for spatial correlations) with high-resolution mass spectrometry (HRMS) to validate molecular formula .
Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to resolve ambiguities in functional group assignments .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities. For complex mixtures, reverse-phase C18 columns improve resolution .
Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles. Slow cooling enhances crystal purity .
Distillation : For volatile byproducts, fractional distillation under reduced pressure prevents thermal degradation .
Advanced: What mechanistic insights explain the stability of the hydroxymethyl group under varying pH conditions?
Methodological Answer:
The hydroxymethyl group’s stability depends on electronic and steric factors:
Acidic Conditions : Protonation of the hydroxyl oxygen increases electrophilicity, leading to potential esterification or dehydration. Monitor via TLC or in situ IR for carbonyl formation .
Basic Conditions : Deprotonation may trigger nucleophilic attack on the adjacent methylene group. Stabilize using bulky tert-butyl groups to hinder base accessibility .
Kinetic Studies : Conduct pH-rate profiles to identify degradation pathways. Use Arrhenius plots to predict shelf-life under storage conditions .
Basic: How is the compound’s purity and identity characterized?
Methodological Answer:
Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>95% threshold). Use chiral columns for enantiomeric excess determination .
Spectroscopy :
- NMR : Assign peaks using DEPT-135 (for CH₂/CH₃ groups) and HSQC for carbon-proton correlations .
- IR : Confirm ester (C=O ~1700 cm⁻¹) and hydroxyl (O-H ~3400 cm⁻¹) stretches .
Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (±0.4% tolerance) .
Advanced: How does stereochemistry at the 3-hydroxymethyl position influence biological interactions?
Methodological Answer:
Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate enantiomers .
Biological Assays : Test enantiomers against target receptors (e.g., GPCRs or enzymes) via fluorescence polarization or SPR to assess binding affinity differences .
MD Simulations : Model ligand-receptor docking to predict stereospecific interactions. Validate with mutagenesis studies .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use respirators (N95) if airborne particles are generated .
Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity.
Waste Disposal : Collect organic waste in halogen-free containers and incinerate via licensed facilities to avoid environmental release .
Advanced: How to design cross-coupling reactions involving this compound?
Methodological Answer:
Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Optimize ligand (e.g., SPhos) to reduce homocoupling .
Solvent Optimization : Use DMF or THF for polar intermediates; add molecular sieves to scavenge water in Stille couplings .
In Situ Monitoring : Employ ReactIR to track reaction progress and identify side products (e.g., dehalogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
